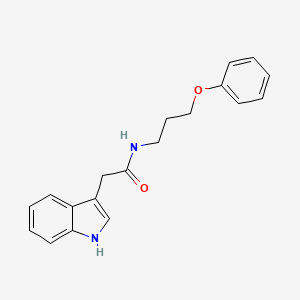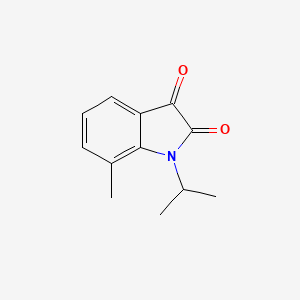
7-methyl-1-(propan-2-yl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-(propan-2-yl)-1H-indole-2,3-dione is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by a methyl group at the 7th position and an isopropyl group at the 1st position of the indole ring, with a dione functional group at the 2nd and 3rd positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1-(propan-2-yl)-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methylindole with isopropyl bromide in the presence of a base such as potassium carbonate, followed by oxidation using an oxidizing agent like potassium permanganate to introduce the dione functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
7-Methyl-1-(propan-2-yl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-methyl-1-(propan-2-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Indole-2,3-dione: Lacks the methyl and isopropyl groups, making it less hydrophobic.
7-Methylindole-2,3-dione: Lacks the isopropyl group, affecting its steric and electronic properties.
1-(Propan-2-yl)-1H-indole-2,3-dione: Lacks the methyl group, influencing its reactivity and biological activity.
Uniqueness: 7-Methyl-1-(propan-2-yl)-1H-indole-2,3-dione is unique due to the presence of both the methyl and isopropyl groups, which confer distinct steric and electronic properties. These modifications can enhance its biological activity and selectivity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
7-methyl-1-propan-2-ylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7(2)13-10-8(3)5-4-6-9(10)11(14)12(13)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZAKKWXOLYLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
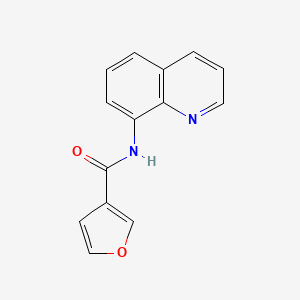
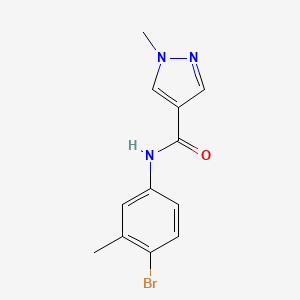
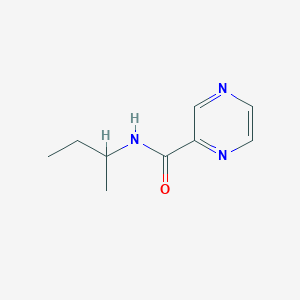
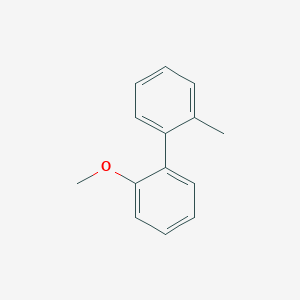
![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one](/img/structure/B7485193.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-[4-(methanesulfonamido)piperidin-1-yl]propanamide](/img/structure/B7485210.png)
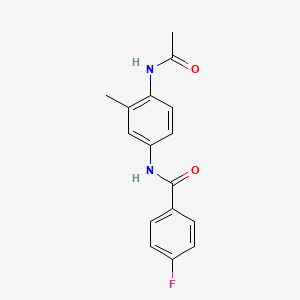
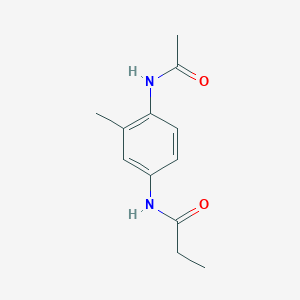
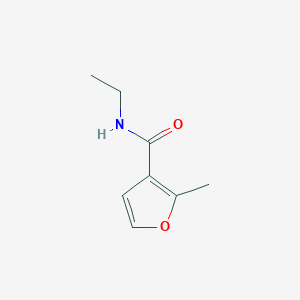
![4-[2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7485251.png)
![N-[(4-fluoro-3-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7485261.png)
![N-cycloheptyl-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7485267.png)
